molecular formula C6H12N2O4S2 B7910975 (S,S)-3,3'-Dithiobis(2-aminopropionic acid)

(S,S)-3,3'-Dithiobis(2-aminopropionic acid)

Cat. No.: B7910975
M. Wt: 240.3 g/mol
InChI Key: LEVWYRKDKASIDU-SYPWQXSBSA-N
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Description

(S,S)-3,3’-Dithiobis(2-aminopropionic acid) is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of two amino groups and a disulfide bond, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-3,3’-Dithiobis(2-aminopropionic acid) typically involves the reaction of cysteine derivatives under oxidative conditions to form the disulfide bond. One common method includes the use of hydrogen peroxide or iodine as oxidizing agents to facilitate the formation of the disulfide linkage between two molecules of 2-aminopropionic acid .

Industrial Production Methods

Industrial production of (S,S)-3,3’-Dithiobis(2-aminopropionic acid) often employs biotechnological approaches, utilizing microbial fermentation processes. These methods leverage genetically engineered microorganisms to produce the compound in large quantities, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(S,S)-3,3’-Dithiobis(2-aminopropionic acid) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to yield two molecules of 2-aminopropionic acid.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under mild conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: 2-aminopropionic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(S,S)-3,3’-Dithiobis(2-aminopropionic acid) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S,S)-3,3’-Dithiobis(2-aminopropionic acid) involves its ability to form disulfide bonds with thiol-containing molecules. This property allows it to cross-link proteins and other biomolecules, thereby altering their structure and function. The compound can target specific cysteine residues in proteins, leading to changes in their activity and stability .

Comparison with Similar Compounds

Similar Compounds

    L-Cysteine: A naturally occurring amino acid with a thiol group.

    L-Alanine: A simple amino acid without a disulfide bond.

    L-Methionine: Contains a sulfur atom but lacks the disulfide linkage.

Uniqueness

(S,S)-3,3’-Dithiobis(2-aminopropionic acid) is unique due to its disulfide bond, which imparts distinct chemical reactivity and biological functions. Unlike L-cysteine and L-methionine, it can form stable cross-links, making it valuable for applications requiring durable modifications of biomolecules .

Properties

IUPAC Name

2-amino-3-[[(2S)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVWYRKDKASIDU-SYPWQXSBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)SSCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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